molecular formula C23H19ClFNO2 B2748316 (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one CAS No. 477888-41-8

(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one

Cat. No.: B2748316
CAS No.: 477888-41-8
M. Wt: 395.86
InChI Key: ISUPTYHJNJBYAJ-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chloro, fluoro, methoxy, and anilino groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-chloro-6-fluorobenzyl alcohol: This intermediate is synthesized through the reaction of 2-chloro-6-fluorobenzaldehyde with a reducing agent such as sodium borohydride.

    Formation of 2-chloro-6-fluorobenzyl methoxy ether: The benzyl alcohol is then reacted with methanol in the presence of an acid catalyst to form the methoxy ether.

    Synthesis of this compound: The final step involves the condensation of the methoxy ether with 4-methylaniline and a suitable enone precursor under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one: shares structural similarities with other compounds containing chloro, fluoro, methoxy, and anilino groups.

    2-chloro-6-fluorobenzyl alcohol: An intermediate in the synthesis of the target compound.

    4-methylaniline: A precursor used in the final condensation step.

Uniqueness

The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from similar compounds.

Properties

IUPAC Name

(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFNO2/c1-16-5-9-18(10-6-16)26-14-13-23(27)17-7-11-19(12-8-17)28-15-20-21(24)3-2-4-22(20)25/h2-14,26H,15H2,1H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUPTYHJNJBYAJ-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.